molecular formula C20H27BN2O4 B13666153 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate

Cat. No.: B13666153
M. Wt: 370.3 g/mol
InChI Key: ZJQYDXKNWVMJIK-UHFFFAOYSA-N
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Description

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate is a boronic ester derivative that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can lead to a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine

In the fields of biology and medicine, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its structural features allow for the creation of derivatives that may exhibit therapeutic properties, such as anticancer or antimicrobial activities .

Industry

In industry, this compound is used in the development of advanced materials and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the production of various high-value products .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate apart from similar compounds is its isoquinoline core, which provides unique structural and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and bioactive compounds .

Properties

Molecular Formula

C20H27BN2O4

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-16-11-14-13(12-22-16)9-8-10-15(14)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3,(H,22,23,24)

InChI Key

ZJQYDXKNWVMJIK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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